molecular formula C8H16ClNO2 B2741021 5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride CAS No. 2361635-21-2

5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2741021
CAS No.: 2361635-21-2
M. Wt: 193.67
InChI Key: RNDKOEYBBHNPNC-UHFFFAOYSA-N
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Description

5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups at the 5-position and a carboxylic acid group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia or an amine, followed by cyclization to form the piperidine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using specialized equipment to ensure high yield and purity. The hydrochloride salt form is often prepared by reacting the free base with hydrochloric acid, followed by crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the methyl and carboxylic acid groups.

    3-Carboxypiperidine: Similar structure but without the methyl groups at the 5-position.

    5-Methylpiperidine-3-carboxylic acid: Contains only one methyl group at the 5-position.

Uniqueness

5,5-Dimethylpiperidine-3-carboxylic acid;hydrochloride is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications.

Properties

IUPAC Name

5,5-dimethylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)3-6(7(10)11)4-9-5-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDKOEYBBHNPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361635-21-2
Record name 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride
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